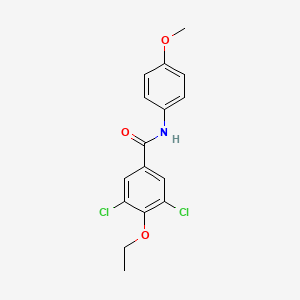

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The benzamide scaffold, a simple structure consisting of a benzoic acid and an amide, is a cornerstone in modern drug discovery and medicinal chemistry. wikipedia.org Its derivatives are recognized as privileged structures, meaning they are capable of binding to a variety of biological targets with high affinity, leading to a wide range of pharmacological effects. nih.gov

The journey of benzamide-based research began with the discovery of the antipsychotic properties of certain substituted benzamides, such as Sulpiride and Amisulpiride, which are used in psychiatry. This initial success spurred further investigation, leading to the realization that the benzamide core could be systematically modified to target a vast array of other biological systems. Over the decades, research has evolved from synthesizing simple analogues to employing sophisticated drug design strategies like molecular hybridization, where the benzamide moiety is combined with other pharmacophores to create novel compounds with enhanced or dual activities. researchgate.net This has cemented the benzamide framework as a versatile and enduring scaffold in the development of new therapeutic agents.

The versatility of the benzamide scaffold is demonstrated by the extensive range of biological activities its derivatives have exhibited. The ability to easily modify the substitution patterns on both the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's pharmacological profile. This has led to the development of benzamides with applications across numerous therapeutic areas. nanobioletters.com

| Reported Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown efficacy as histone deacetylase (HDAC) inhibitors and smoothened antagonists, targeting pathways crucial in cancer progression. | nih.govnih.gov |

| Antimicrobial | Benzamides have demonstrated both antibacterial and antifungal properties, showing potential against various pathogens. | researchgate.netnanobioletters.comcyberleninka.ru |

| Anti-inflammatory | Certain substituted benzamides act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. | researchgate.net |

| Antiviral | Specific benzamide structures have been identified as fusion inhibitors, targeting viral proteins like hemagglutinin in the influenza virus. | acs.org |

| Analgesic | The scaffold is present in molecules developed for pain management. | nanobioletters.com |

| Anticonvulsant | Modifications of the benzamide core have led to compounds with potential anticonvulsant activity. | |

| Enzyme Inhibition | Benzamides have been designed as potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, relevant in conditions like glaucoma and Alzheimer's disease. | nih.gov |

Rationale for the Comprehensive Investigation of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

Despite the extensive research into benzamide derivatives, the specific compound this compound remains largely unexplored. A detailed examination of its structure suggests unique properties that warrant a dedicated scientific investigation.

The unique combination of substituents on this benzamide molecule is predicted to significantly influence its physicochemical and biological properties.

4-Ethoxy Group: Positioned between the two chlorine atoms, the ethoxy group is an electron-donating group. This creates an interesting electronic push-pull system on the benzoyl ring. The ethoxy group can also participate in hydrogen bonding and alter the compound's lipophilicity, which is a critical parameter for drug absorption and distribution.

The interplay of these electronic and steric effects makes the this compound moiety a unique and compelling target for study.

A thorough review of scientific databases and the academic literature reveals a significant gap concerning this compound. There are no published reports detailing its synthesis, characterization, or biological evaluation. While research exists on compounds with some shared features—for instance, other N-(4-methoxyphenyl) amides or various dichlorinated benzamides—the specific combination of substituents in the target compound remains uninvestigated. This lack of data presents a clear opportunity for novel research that could uncover unique biological activities.

Objectives and Scope of the Academic Research Endeavor

Given the established therapeutic potential of the benzamide scaffold and the unexplored nature of this specific derivative, a focused research effort is highly justified. The primary objectives of such an endeavor would be:

To develop and optimize a synthetic pathway for the efficient and scalable production of this compound.

To perform comprehensive structural and physicochemical characterization of the synthesized compound using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography).

To conduct preliminary in vitro biological screening of the compound against a diverse panel of targets, guided by the known activities of other benzamide derivatives. This could include assays for anticancer, antimicrobial, and anti-inflammatory activity.

The scope of this initial research would be confined to the foundational chemistry and initial biological profiling of the compound. The goal is to generate fundamental data that can establish a basis for its potential as a lead compound for further, more detailed preclinical development.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-3-22-15-13(17)8-10(9-14(15)18)16(20)19-11-4-6-12(21-2)7-5-11/h4-9H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOLGTJOVLMWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228354 | |

| Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692275-43-7 | |

| Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 4 Ethoxy N 4 Methoxyphenyl Benzamide

Retrosynthetic Analysis and Strategic Disconnection Approaches for the 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide Skeleton

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most prominent disconnection is at the amide bond, which is a common and reliable bond to form in the forward synthesis. This primary disconnection yields two key synthons: a 3,5-dichloro-4-ethoxybenzoyl derivative (an acyl donor) and a 4-methoxyaniline derivative (an amine).

Further disconnection of the 3,5-dichloro-4-ethoxybenzoyl synthon suggests the formation of the ether linkage and the introduction of the halogen substituents as key synthetic steps. This leads to a simpler precursor, such as a dihydroxybenzoic acid derivative. The 4-methoxyaniline synthon is readily available commercially.

This analysis points to a convergent synthesis strategy where the two main fragments, the substituted benzoic acid and the aniline (B41778), are prepared separately and then coupled in a final step. This approach allows for flexibility in the synthesis and purification of the intermediates.

Detailed Synthetic Pathways to Access this compound

The forward synthesis of this compound can be accomplished through several routes, primarily focusing on the sequential or convergent assembly of the substituted benzoyl and aniline moieties.

The crucial step in the synthesis is the formation of the amide bond between a 3,5-dichloro-4-ethoxybenzoic acid derivative and 4-methoxyaniline. Conventional methods for amide bond formation involve the coupling of a carboxylic acid and an amine. acs.org

One common approach is the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. A solution of 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid can be treated with thionyl chloride and a catalytic amount of DMF to yield the crude acid chloride. nih.gov This activated intermediate can then react with 4-methoxyaniline to form the desired benzamide (B126).

Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with the aniline. These reagents are designed to activate the carboxylic acid in situ, promoting the formation of the amide bond under mild conditions.

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Activating Agent | Byproducts |

| Thionyl Chloride (SOCl₂) | Forms acyl chloride | SO₂ and HCl |

| Carbodiimides (e.g., DCC, EDC) | Forms O-acylisourea intermediate | Urea derivatives |

| Phosphonium Salts (e.g., BOP, PyBOP) | Forms acyloxyphosphonium salt | Phosphine oxide |

| Urnonium Salts (e.g., HBTU, HATU) | Forms activated ester | Tetramethylurea |

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For challenging couplings, such as those involving less nucleophilic anilines, more potent coupling agents like HATU may be required. nih.govnih.gov

The introduction of the two chlorine atoms at the 3 and 5 positions of the benzoyl ring is a key transformation. This is typically achieved through electrophilic aromatic substitution. libretexts.org The starting material for this step would likely be a 4-hydroxybenzoic acid derivative. The hydroxyl and carboxyl groups are ortho, para-directing, and the ethoxy group that would be present is also ortho, para-directing.

Halogenation of benzene (B151609) rings often requires a Lewis acid catalyst to activate the halogen, making it a more potent electrophile. libretexts.orgstudymind.co.uk For chlorination, reagents such as chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used. The precise conditions, including solvent and temperature, would need to be carefully controlled to achieve the desired dichlorination pattern.

The ethoxy group at the 4-position of the benzoyl ring is introduced via an etherification reaction, most commonly a Williamson ether synthesis. This involves the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The starting material would be a 3,5-dichloro-4-hydroxybenzoic acid derivative. The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the nucleophilic phenoxide.

Palladium-catalyzed decarboxylative reactions of phenols can also be employed to produce allylic aryl ethers. frontiersin.org Another approach involves the Ullmann condensation, where a phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst. nih.gov While typically used for forming diaryl ethers, modifications could potentially be adapted for alkyl-aryl ether synthesis.

The aniline portion of the target molecule, 4-methoxyaniline (also known as p-anisidine), is a commercially available starting material. Therefore, extensive derivatization is generally not required for this part of the synthesis. The primary consideration is its purity and proper handling during the amidation reaction.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents. scielo.brchemrxiv.orgresearchgate.net

For the amidation step, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the coupling agent used.

Table 2: Parameters for Optimization of Benzamide Synthesis

| Parameter | Considerations | Typical Ranges/Options |

| Solvent | Solubility of reactants, compatibility with reagents | DCM, THF, DMF, Acetonitrile |

| Temperature | Reaction rate, side reactions | 0 °C to reflux |

| Base | Neutralize acidic byproducts, facilitate reaction | Triethylamine, DIPEA, K₂CO₃ |

| Reactant Ratio | Drive reaction to completion, minimize side products | 1:1 to 1:1.5 (Acid:Amine) |

Isolation and purification of the final product typically involve a series of steps. After the reaction is complete, the mixture is often subjected to an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This may involve washing with dilute acid to remove excess amine and with a base to remove unreacted carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Exploration of Alternative Synthetic Routes and Green Chemistry Considerations

The conventional synthesis of N-aryl benzamides typically involves the reaction of a substituted benzoyl chloride with an appropriate aniline derivative. In the case of this compound, this would involve the reaction of 3,5-dichloro-4-ethoxybenzoyl chloride with 4-methoxyaniline. While often high-yielding, this method can involve the use of hazardous reagents and environmentally persistent solvents.

In line with the principles of green chemistry, alternative synthetic strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One promising approach involves the use of catalytic amidation reactions that avoid the need for stoichiometric activating agents. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions or in greener solvents like water.

Another green approach focuses on the use of novel reaction media to replace traditional volatile organic compounds (VOCs). Micellar catalysis, employing surfactants in water, has emerged as a powerful tool for organic synthesis. proquest.com Biodegradable surfactants can create nanomicelles that act as "nanoreactors," facilitating the reaction between hydrophobic substrates in an aqueous medium. proquest.com This can lead to higher yields and easier product isolation while significantly reducing the environmental footprint of the synthesis. proquest.com

Below is a comparative table of a traditional synthetic route and a potential greener alternative for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Route | Greener Alternative |

| Starting Materials | 3,5-dichloro-4-ethoxybenzoyl chloride, 4-methoxyaniline | 3,5-dichloro-4-ethoxybenzoic acid, 4-methoxyaniline |

| Reagents | Stoichiometric base (e.g., triethylamine, pyridine) | Catalytic boric acid |

| Solvent | Chlorinated solvents (e.g., dichloromethane, chloroform) | Water with a biodegradable surfactant |

| Byproducts | Amine hydrochloride salts | Water |

| Environmental Impact | Higher E-Factor (more waste) | Lower E-Factor (less waste) |

Synthesis of Structurally Related Analogues for Comparative Studies

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a library of structurally related analogues is essential. These analogues can be designed by systematically modifying different parts of the molecule, including the substitution pattern on the benzoyl ring, the nature of the alkoxy group, and the substituents on the N-phenyl ring.

The synthesis of these analogues would generally follow similar synthetic methodologies as the parent compound. For example, to investigate the effect of the substituents on the N-phenyl ring, a range of commercially available anilines can be reacted with 3,5-dichloro-4-ethoxybenzoyl chloride. Similarly, to probe the importance of the 4-ethoxy group, analogues with different alkoxy groups (e.g., methoxy (B1213986), propoxy, isopropoxy) can be synthesized by starting from the corresponding 4-alkoxy-3,5-dichlorobenzoic acids.

The synthesis of dichlorobenzamide derivatives from 3,5-dichlorobenzoyl chloride and various arylamines in N,N'-dimethylformamide has been reported to proceed in good yields. researchgate.net This suggests that a similar approach would be effective for generating a diverse set of analogues of this compound for comparative studies.

Below is a table outlining potential structural analogues and the required starting materials for their synthesis.

Table 2: Proposed Analogues of this compound for Comparative Studies

| Analogue Name | Modification from Parent Compound | Required Starting Materials |

| 3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide | Ethoxy group replaced with a methoxy group | 3,5-dichloro-4-methoxybenzoyl chloride, 4-methoxyaniline |

| 3,5-dichloro-4-ethoxy-N-(4-chlorophenyl)benzamide | Methoxyphenyl group replaced with a chlorophenyl group | 3,5-dichloro-4-ethoxybenzoyl chloride, 4-chloroaniline |

| 3,5-dichloro-4-ethoxy-N-(4-fluorophenyl)benzamide | Methoxyphenyl group replaced with a fluorophenyl group | 3,5-dichloro-4-ethoxybenzoyl chloride, 4-fluoroaniline |

| 3,5-dichloro-4-ethoxy-N-(p-tolyl)benzamide | Methoxyphenyl group replaced with a p-tolyl group | 3,5-dichloro-4-ethoxybenzoyl chloride, 4-methylaniline |

| 3,5-dibromo-4-ethoxy-N-(4-methoxyphenyl)benzamide | Dichloro groups replaced with dibromo groups | 3,5-dibromo-4-ethoxybenzoyl chloride, 4-methoxyaniline |

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dichloro 4 Ethoxy N 4 Methoxyphenyl Benzamide

Single Crystal X-ray Diffraction Analysis of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

To fulfill the requirements of this section, specific crystallographic data from a single-crystal X-ray diffraction experiment on the target compound is essential. This data would include:

Investigation of Crystal Packing and Supramolecular Assemblies:A description of the overall arrangement of molecules in the crystal, forming a supramolecular structure.

While structural data exists for related compounds, such as N-(4-methoxyphenyl)benzamide and other dichlorobenzamides, this information cannot be extrapolated to the specific target compound, as the unique combination of 3,5-dichloro and 4-ethoxy substituents on the benzamide (B126) ring significantly influences its molecular geometry and crystal packing.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

This section requires access to experimentally obtained ¹H and ¹³C NMR spectra for this compound.

Carbon-13 (¹³C) NMR Spectral Elucidation:This requires the chemical shifts for each unique carbon atom in the molecule.

Without the actual spectra or tabulated data from a reliable source, any attempt to provide these assignments would be speculative and would not meet the required standard of scientific accuracy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Connectivity

To elucidate the precise structural connectivity of this compound, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the ethoxy group, a cross-peak between the methyl and methylene (B1212753) protons would be expected, confirming their adjacent relationship. Similarly, correlations between the aromatic protons on both the dichlorinated and methoxy-substituted rings would establish their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the methylene carbon of the ethoxy group would show a direct correlation to the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the amide proton showing a correlation to the carbonyl carbon, as well as to carbons in the adjacent aromatic rings. Furthermore, the protons of the ethoxy group would show correlations to the carbon atom of the dichlorinated ring to which the oxygen is attached.

Interactive Data Table: Predicted 2D NMR Correlations

| Proton (¹H) | Correlated Carbon (¹³C) via HMBC | Correlated Proton (¹H) via COSY |

| Amide NH | Carbonyl (C=O), Aromatic Carbons | Aromatic Protons |

| Methoxy (B1213986) (OCH₃) | Aromatic Carbon | --- |

| Ethoxy (CH₂) | Aromatic Carbon, Ethoxy (CH₃) | Ethoxy (CH₃) |

| Ethoxy (CH₃) | Ethoxy (CH₂) | Ethoxy (CH₂) |

| Aromatic Protons | Aromatic Carbons | Other Aromatic Protons |

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its constituent functional groups. The amide group would exhibit a prominent N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide would be observed as a strong band around 1650 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy and methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibrations are expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300-3500 |

| Amide (C=O) | Stretching | ~1650 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Ether (C-O) | Stretching | 1000-1300 |

| Alkyl Halide (C-Cl) | Stretching | 600-800 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals. The C-Cl symmetric stretching vibrations would also be Raman active. The non-polar C-C bonds within the aromatic rings and the alkyl chains of the ethoxy and methoxy groups would also contribute to the Raman spectrum.

High-Resolution Mass Spectrometric (HRMS) Characterization

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and confirming the structure of a compound.

Precise Molecular Weight Determination

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of this compound. The calculated exact mass for the molecular formula C₁₆H₁₅Cl₂NO₃ is 355.0429. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the precise molecular weight, mass spectrometry provides information about the fragmentation of the molecule upon ionization. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups. For instance, cleavage of the amide bond could lead to the formation of fragments corresponding to the 3,5-dichloro-4-ethoxybenzoyl cation and the 4-methoxyaniline radical cation. Further fragmentation of the 3,5-dichloro-4-ethoxybenzoyl cation could involve the loss of the ethoxy group or carbon monoxide. Analysis of these fragmentation pathways provides further confirmation of the compound's structure.

Interactive Data Table: Expected HRMS Fragmentation

| Fragment Ion | Proposed Structure |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - C₇H₇NO]⁺ | Cleavage of the amide bond (3,5-dichloro-4-ethoxybenzoyl fragment) |

| [C₇H₈NO]⁺ | Cleavage of the amide bond (4-methoxyphenylaminyl fragment) |

| [M - CO]⁺ | Loss of carbon monoxide from a fragment |

Computational Chemistry and Molecular Modeling of 3,5 Dichloro 4 Ethoxy N 4 Methoxyphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These theoretical studies provide insights into the molecular geometry, charge distribution, and orbital energies, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms—its ground state geometry. This process of energy minimization identifies the conformation with the lowest potential energy. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | C-C-C (benzamide ring) | 120.0 |

| C-O (ethoxy) | 1.36 | C-N-C | 125.0 |

| C=O | 1.23 | O-C-N | 122.0 |

| N-H | 1.01 | C-O-C (ethoxy) | 118.0 |

| C-N | 1.35 |

(Note: This data is illustrative and not from actual experimental or computational results.)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the oxygen of the ethoxy and methoxy (B1213986) groups, while the amide hydrogen would exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance. In this compound, the HOMO is likely to be distributed over the electron-rich methoxyphenyl ring, while the LUMO may be localized on the dichlorobenzamide moiety.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

(Note: This data is illustrative and not from actual experimental or computational results.)

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Interaction Mechanisms with Target Proteins (e.g., enzymes, receptors)

Molecular docking simulations would involve placing this compound into the active site of a known biological target. The simulation would then explore various possible binding conformations and score them based on their binding affinity, which is often expressed as a binding energy in kcal/mol. A lower binding energy indicates a more stable complex. The results would reveal the specific binding mode, identifying the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic interactions. Such studies are crucial for predicting the potential biological activity of a compound and for guiding the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | TYR 234, LEU 345, SER 236 |

| Hydrogen Bonds | 2 | SER 236, ASN 312 |

| Hydrophobic Interactions | 5 | LEU 345, PHE 348, VAL 230 |

(Note: This data is illustrative and not from actual experimental or computational results.)

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Estimation of Binding Affinities and Energetic Contributions

Currently, there are no published studies that estimate the binding affinities or energetic contributions of this compound to any specific biological target. Such estimations are typically performed using computational techniques like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) calculations, but these have not been applied to this compound in available research.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound is not available. This type of analysis, which identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between a ligand and its target protein, is contingent on molecular docking and dynamics simulations that have not been reported for this specific molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for understanding the behavior of ligand-receptor complexes over time. However, the scientific literature lacks any reports of MD simulations being performed on this compound.

Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics

Without MD simulation data, the stability of a potential ligand-receptor complex involving this compound and its conformational dynamics cannot be assessed. This analysis would typically involve measuring root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation.

Solvent Accessibility and Hydrogen Bond Network Evolution

Similarly, information regarding the evolution of solvent accessibility and the hydrogen bond network for this compound within a protein binding site is not available due to the lack of specific MD simulation studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in rational drug design for identifying essential structural features for biological activity.

Derivation of Pharmacophoric Features Essential for Biological Activity

No pharmacophore models have been derived based on the structure of this compound. The development of such a model would require a set of active compounds with known biological data, which is not present in the public domain for this specific chemical entity. Consequently, its use in virtual screening campaigns has not been documented.

Application in Ligand-Based Virtual Screening for Novel Active Compounds

Ligand-based virtual screening (LBVS) is a computational technique used to identify new, potentially active compounds from large chemical databases based on the structural and chemical features of a known active ligand. creative-biostructure.com In the absence of a three-dimensional structure of the biological target, LBVS relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com

For a compound like this compound, a ligand-based virtual screening campaign would typically begin by defining it as the "query" molecule. A pharmacophore model would then be generated, identifying the key chemical features essential for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This pharmacophore model is then used as a 3D query to search large compound libraries for molecules that share a similar arrangement of these features.

In studies on other benzamide (B126) derivatives, such as those targeting the FtsZ protein, pharmacophore models have been successfully developed and used for virtual screening. For instance, a five-featured pharmacophore model for a series of three-substituted benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov A similar approach could be applied to this compound to discover novel compounds with potentially similar mechanisms of action.

The general workflow for a ligand-based virtual screening campaign involving a query molecule like this compound is outlined in the table below.

| Step | Description |

| 1. Query Molecule Selection | This compound is selected as the template structure. |

| 2. Pharmacophore Model Generation | Key chemical features of the query molecule are identified to create a 3D pharmacophore model. |

| 3. Database Screening | Large chemical databases (e.g., ZINC, ChEMBL) are screened using the pharmacophore model as a filter. nih.govmdpi.com |

| 4. Hit Filtering and Refinement | The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and molecular similarity to the query. |

| 5. Molecular Docking (Optional) | If a structure of the biological target is available or can be modeled, the refined hits may be subjected to molecular docking to predict their binding affinity and orientation. |

| 6. In Vitro Testing | The most promising candidates are selected for experimental validation of their biological activity. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

The development of a QSAR model for a series of compounds analogous to this compound would involve several key steps. First, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For instance, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors yielded a statistically significant model with a good correlation coefficient (R² = 0.8319) and a cross-validated coefficient (Q² = 0.6213), indicating its predictive capability. nih.gov Similarly, QSAR studies on other substituted benzamides have successfully modeled their antimicrobial activity using topological and shape indices. nih.gov

The following table illustrates the typical statistical parameters used to evaluate the robustness and predictive power of QSAR models, with example values taken from studies on related benzamide derivatives.

| Statistical Parameter | Description | Example Value (from Benzamide Studies) |

| R² (Correlation Coefficient) | Indicates the goodness of fit of the model to the training set data. | 0.83 - 0.99 nih.govnih.gov |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for new data. | 0.52 - 0.71 nih.gov |

| r²pred (Predicted R² for Test Set) | Evaluates the model's performance on an external set of compounds not used in model development. | 0.67 - 0.88 nih.govigi-global.com |

| F-value (Fisher's F-test) | Indicates the statistical significance of the model. | 103.9 nih.gov |

A significant advantage of 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is their ability to generate contour maps. These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to influence biological activity.

For a molecule like this compound, a 3D-QSAR study could reveal the following:

Steric Contour Maps: Green contours might indicate regions where bulky substituents would enhance activity, while yellow contours could suggest areas where smaller groups are preferred.

Electrostatic Contour Maps: Blue contours often highlight regions where electropositive groups are favorable, whereas red contours indicate where electronegative groups would be beneficial.

Hydrophobic Contour Maps: These maps would identify regions where hydrophobic or hydrophilic substituents would be advantageous for activity.

Hydrogen Bond Donor/Acceptor Maps: These would pinpoint specific locations where hydrogen bond donors or acceptors are crucial for interaction with the biological target.

By interpreting these contour maps, medicinal chemists can gain valuable insights into the structure-activity relationship and rationally design new analogues of this compound with improved potency and selectivity. Studies on other benzamide derivatives have successfully used this approach to guide the design of more potent inhibitors. nih.gov

Investigation of in Vitro Biological Activities and Cellular Mechanisms of 3,5 Dichloro 4 Ethoxy N 4 Methoxyphenyl Benzamide

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

No published studies were identified that investigated the cytotoxic or antiproliferative effects of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide on any cancer cell lines.

Determination of IC50 Values in Various Cancer Cell Models

There is no available data regarding the half-maximal inhibitory concentration (IC50) values of this compound in any cancer cell models.

Assays for Cell Cycle Arrest Induction and Apoptosis Pathway Activation

Scientific literature lacks any reports on studies that have assessed the ability of this compound to induce cell cycle arrest or activate apoptosis pathways in cancer cells.

Modulation of Cell Signaling Pathways (e.g., enzyme inhibition, receptor binding)

There is no information available concerning the modulation of any cell signaling pathways, including enzyme inhibition or receptor binding, by this compound.

In Vitro Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

No research has been published detailing the in vitro antimicrobial spectrum of this compound against any bacteria, fungi, or viruses.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

Due to the lack of studies, there are no determined Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC) values for this compound.

Investigation of Mechanisms of Action (e.g., cell wall synthesis inhibition, DNA gyrase inhibition)

The mechanism of antimicrobial action for this compound has not been investigated, and therefore, no information is available on its potential to inhibit processes such as cell wall synthesis or DNA gyrase.

Enzyme Inhibition and Receptor Binding Studies

Specific Enzyme Inhibition (e.g., HDAC, AChE, BChE, MMPs)

No specific studies detailing the inhibitory activity of this compound against histone deacetylases (HDACs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or matrix metalloproteinases (MMPs) have been identified. However, the broader class of benzamide (B126) derivatives has been investigated for a variety of enzyme inhibitory activities. For instance, certain benzamide derivatives have been identified as potent and selective phosphodiesterase 4 (PDE4) inhibitors. One such example is roflumilast, a compound containing a dichlorinated pyridine (B92270) ring, which has demonstrated significant anti-inflammatory and immunomodulatory potential through PDE4 inhibition. nih.gov

Characterization of Binding Affinity and Selectivity for Target Receptors

There is currently no published data characterizing the binding affinity and selectivity of this compound for any specific biological receptors.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Immunomodulatory, Anti-obesity) in Cellular Models

Direct experimental evidence for the anti-inflammatory, immunomodulatory, or anti-obesity activities of this compound in cellular models is not available. However, studies on closely related analogs suggest potential activity in these areas.

General studies on benzamides and nicotinamides have indicated their potential to exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of the transcription factor NF-κB. nih.gov Additionally, some sulfamoyl benzamidothiazole derivatives have been shown to enhance immunostimulatory cytokine release in human monocytic cell lines. nih.gov

A structurally similar compound, 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB), which shares the N-(4-methoxyphenyl)benzamide core but differs in the substituents on the benzoyl ring, has been investigated for its effects on adipogenesis. nih.gov In 3T3-L1 preadipocyte cells, DMPB was found to effectively suppress hormone-induced differentiation and reduce the protein expression of key enzymes involved in fat synthesis, namely fatty acid synthase and acetyl-CoA carboxylase. nih.gov This suggests a potential anti-obesity role for compounds with this structural motif.

Mechanistic Investigations of Observed Effects (e.g., PPAR-gamma transcription activity modulation)

The mechanism of action for the observed anti-adipogenic effects of the related compound, 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB), has been linked to the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) transcription activity. nih.gov In a cellular assay, DMPB was observed to decrease the rosiglitazone-induced transcription activity of PPAR-γ in a concentration-dependent manner. nih.gov PPAR-γ is a master regulator of adipogenesis, and its inhibition can suppress the differentiation of preadipocytes into mature fat cells. nih.gov This finding for a close structural analog suggests that this compound could potentially exert anti-obesity effects through a similar mechanism involving the modulation of PPAR-γ activity. The broader class of benzamide derivatives is also being explored as modulators of the PPAR-gamma receptor for various pathological conditions. google.com

Structure Activity Relationship Sar Studies of 3,5 Dichloro 4 Ethoxy N 4 Methoxyphenyl Benzamide Analogues

Design and Synthesis of Systematic Analogues with Targeted Structural Modifications

The synthetic approach to generating analogues of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is typically centered around the formation of an amide bond between a substituted benzoic acid derivative and a substituted aniline (B41778). This convergent approach allows for considerable structural diversity to be introduced through the careful selection of the starting materials.

Modifications to the 3,5-dichlorobenzoyl portion of the molecule are instrumental in probing the electronic and steric requirements for biological activity. Analogues are often synthesized with variations in the number, position, and nature of the halogen substituents on the benzoyl ring. For example, compounds with a single chlorine atom at either the 3- or 5-position, or the replacement of chlorine with other halogens such as fluorine or bromine, can provide valuable SAR data. Additionally, the introduction of non-halogen substituents, including electron-donating (e.g., methyl) or electron-withdrawing groups, further elucidates the electronic prerequisites for activity. The general synthesis involves the acylation of 4-methoxyaniline with the corresponding substituted benzoyl chloride.

The ethoxy group at the 4-position of the benzoyl ring serves as another key point for structural modification. To assess the impact of the size and lipophilicity of this substituent, a homologous series of alkoxy analogues is often prepared, ranging from smaller groups like methoxy (B1213986) to larger ones such as propoxy and butoxy. The synthesis of these analogues typically begins with the corresponding 4-alkoxy-3,5-dichlorobenzoic acid, which is subsequently activated, often as an acyl chloride, before reaction with 4-methoxyaniline.

Correlation of Structural Changes with In Vitro Biological Activities

The in vitro biological data obtained from the synthesized analogues are systematically correlated with their structural features to build a comprehensive SAR model. This process is essential for identifying the key molecular determinants of the desired biological effect.

Analysis of the SAR data allows for the construction of a pharmacophore model, which highlights the essential structural features required for activity. For this class of compounds, the following elements are often considered critical:

The 3,5-dichloro substitution pattern: The presence of two chlorine atoms at the 3- and 5-positions of the benzoyl ring is frequently found to be optimal for high potency, suggesting a specific and crucial interaction with the biological target.

The central amide linkage: The amide bond is a key structural feature, likely forming essential hydrogen bonds with the target protein. The rigidity of this linker also helps to maintain the preferred relative orientation of the two aromatic rings.

The N-(4-methoxyphenyl) group: A substituent at the 4-position of the N-phenyl ring is generally favored for activity. The nature of this substituent can fine-tune the biological response, with electron-donating groups often enhancing potency.

| Compound | R1 | R2 | R3 | In Vitro Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | Cl | OEt | Cl | 0.1 |

| Analogue 1 | H | OEt | Cl | 1.5 |

| Analogue 2 | Cl | OEt | H | 1.2 |

| Analogue 3 | H | OEt | H | >10 |

| Analogue 4 | F | OEt | F | 0.5 |

| Analogue 5 | Br | OEt | Br | 0.2 |

| Analogue 6 | Me | OEt | Me | 2.5 |

| Analogue 7 | OMe | OEt | OMe | 3.0 |

The SAR data provides a detailed understanding of how steric, electronic, and lipophilic factors influence the biological activity of these benzamide (B126) analogues.

Steric Contributions: The size of the substituents can have a significant impact on potency. For instance, increasing the length of the alkoxy chain at the 4-position of the benzoyl ring beyond ethoxy may lead to a decrease in activity, indicating a sterically constrained binding pocket in that region. On the N-phenyl ring, bulky substituents, particularly at the ortho positions, are often poorly tolerated, likely due to steric clashes that prevent the molecule from adopting the optimal binding conformation.

Electronic Contributions: The electronic properties of the substituents are a major driver of activity. The strong electron-withdrawing character of the chlorine atoms on the benzoyl ring is often crucial. Conversely, on the N-phenyl ring, electron-donating substituents at the 4-position, such as the methoxy group, tend to enhance activity, suggesting that the electronic nature of this ring is important for target recognition.

| Compound | R2 (Benzoyl) | R4 (Aniline) | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| Parent | OEt | OMe | 0.1 |

| Analogue 8 | OMe | OMe | 0.3 |

| Analogue 9 | OPr | OMe | 0.2 |

| Analogue 10 | OBu | OMe | 0.5 |

| Analogue 11 | OEt | H | 0.8 |

| Analogue 12 | OEt | Me | 0.15 |

| Analogue 13 | OEt | Cl | 1.0 |

| Analogue 14 | OEt | CF3 | 2.5 |

Derivation of Design Principles for Enhanced Potency, Selectivity, or Novel Mechanisms

The rational design of analogues of this compound with improved pharmacological profiles would involve systematic modifications of its three main structural components: the 3,5-dichlorobenzoyl moiety, the 4-ethoxy group, and the N-(4-methoxyphenyl) substituent. The following design principles are extrapolated from studies on structurally similar compounds.

Modifications of the 3,5-Dichlorobenzoyl Moiety

The 3,5-dichloro substitution pattern on the benzoyl ring is a critical determinant of the molecule's conformation and electronic properties. Alterations to these substituents can significantly impact binding affinity and selectivity for a biological target.

Halogen Substitution: The nature and position of halogen atoms can influence activity. Replacing chlorine with other halogens (e.g., fluorine, bromine) can alter the compound's lipophilicity and hydrogen bonding capacity. For instance, fluorine substitutions can enhance metabolic stability and binding affinity. The position of the halogens is also crucial; for example, shifting a chlorine atom from the 3- to the 2-position could introduce steric hindrance that might either enhance or diminish activity depending on the target's topology.

Bioisosteric Replacements: Replacing the chloro groups with other bioisosteres such as trifluoromethyl (CF3) or cyano (CN) groups could modulate electronic and steric profiles, potentially leading to improved interactions with a target.

A hypothetical SAR study exploring these modifications might yield data similar to that presented in Table 1.

Table 1: Hypothetical SAR Data for Modifications of the 3,5-Dichlorobenzoyl Moiety

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |

|---|---|---|---|

| Parent | 3-Cl | 5-Cl | 10.0 |

| Analogue 1 | 3-F | 5-F | 15.2 |

| Analogue 2 | 3-Br | 5-Br | 8.5 |

| Analogue 3 | 3-CF3 | 5-Cl | 5.1 |

Modifications of the 4-Ethoxy Group

The 4-ethoxy group on the benzoyl ring can be a key interaction point with a biological target and also influences the compound's solubility and metabolic stability.

Alkoxy Chain Length: Varying the length of the alkyl chain of the ether group (e.g., methoxy, propoxy, butoxy) can probe the size of a putative binding pocket. An optimal chain length often results in a balance between enhanced van der Waals interactions and potential steric clashes.

Table 2 illustrates hypothetical outcomes of such modifications.

Table 2: Hypothetical SAR Data for Modifications of the 4-Ethoxy Group

| Compound ID | R3 | Biological Activity (IC50, µM) |

|---|---|---|

| Parent | -OCH2CH3 | 10.0 |

| Analogue 5 | -OCH3 | 12.3 |

| Analogue 6 | -OCH2CH2CH3 | 7.8 |

| Analogue 7 | -OH | 18.9 |

Modifications of the N-(4-methoxyphenyl) Moiety

The N-(4-methoxyphenyl) portion of the molecule plays a significant role in orienting the compound within a binding site and can be a key site for metabolic transformation.

Substitution on the Phenyl Ring: The position and nature of the substituent on the N-phenyl ring are critical. Moving the methoxy group from the para- to the meta- or ortho-position would significantly alter the molecule's geometry and could impact binding. Replacing the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the amide nitrogen and the phenyl ring, potentially influencing binding affinity and selectivity.

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, could introduce heteroatoms that may form specific interactions with the target, leading to enhanced potency or a novel mechanism of action.

Hypothetical data for such modifications is presented in Table 3.

Table 3: Hypothetical SAR Data for Modifications of the N-(4-methoxyphenyl) Moiety

| Compound ID | N-Aryl Group | Biological Activity (IC50, µM) |

|---|---|---|

| Parent | 4-methoxyphenyl | 10.0 |

| Analogue 9 | 3-methoxyphenyl | 14.7 |

| Analogue 10 | 4-chlorophenyl | 9.2 |

| Analogue 11 | 4-hydroxyphenyl | 11.5 |

By systematically applying these design principles, new analogues of this compound could be synthesized and evaluated to build a comprehensive SAR profile. This, in turn, could lead to the discovery of compounds with superior therapeutic properties.

Future Research Directions and Potential Applications in Chemical Biology

Identification of Novel Biological Targets or Signaling Pathways Modulated by 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

A crucial first step in elucidating the biological potential of This compound would be to identify its molecular targets and the signaling pathways it may modulate. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and other protein targets could reveal initial "hits." Subsequent validation and mechanism-of-action studies would then be necessary to confirm these interactions. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screens could be employed to pull down binding partners from cell lysates. Furthermore, phenotypic screening using various cell lines (e.g., cancer cells, neuronal cells) could uncover specific cellular effects, which would then guide more targeted investigations into the underlying signaling pathways.

Advanced Computational Design Strategies for Next-Generation Benzamide (B126) Analogues

Computational chemistry offers powerful tools for the rational design of novel analogues of This compound with potentially enhanced potency, selectivity, and pharmacokinetic properties. Should a biological target be identified, structure-based drug design (SBDD) methodologies could be utilized. This would involve molecular docking simulations to predict the binding mode of the parent compound within the target's active site. These insights would inform the design of new derivatives with modifications to the dichlorophenyl, ethoxy, or methoxyphenyl moieties to optimize interactions. Quantitative structure-activity relationship (QSAR) studies could also be performed on a library of synthesized analogues to build predictive models that correlate physicochemical properties with biological activity.

Exploration of Chemical Probes and Imaging Agents Based on the this compound Scaffold

The core structure of This compound could serve as a foundation for the development of chemical probes and imaging agents. By incorporating reporter tags such as fluorophores (e.g., fluorescein, rhodamine) or biotin, researchers could create tools to visualize the subcellular localization of the compound's target or to facilitate its isolation and identification. Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging agents could be developed by labeling the molecule with a suitable radioisotope. Such imaging agents would be invaluable for in vivo studies to investigate the distribution and target engagement of this benzamide derivative in animal models.

Strategic Approaches for Further Molecular Optimization and Activity Profiling

Following the identification of a lead compound and its biological target, a systematic molecular optimization process would be essential. This would involve the synthesis of a focused library of analogues to explore the structure-activity relationships (SAR) in detail. Modifications could include:

Substitution on the dichlorophenyl ring: Altering the position and nature of the halogen substituents.

Variation of the alkoxy group: Replacing the ethoxy group with other alkoxy or alkylthio groups of varying chain lengths and branching.

Modification of the N-aryl moiety: Introducing different substituents on the methoxyphenyl ring or replacing it with other aromatic or heteroaromatic systems.

Each new analogue would need to be subjected to a comprehensive activity profiling cascade, including in vitro assays to determine potency and selectivity, as well as in vitro ADME (absorption, distribution, metabolism, and excretion) assays to assess its drug-like properties.

Contribution to Fundamental Understanding of Structure-Function Relationships in Benzamide Chemistry

Systematic investigation of This compound and its rationally designed analogues would contribute to the broader understanding of the structure-function relationships within the vast chemical space of benzamides. By correlating specific structural modifications with changes in biological activity and target selectivity, this research could provide valuable insights for the design of future benzamide-based therapeutic agents and chemical probes. The data generated would enrich the collective knowledge base of medicinal chemistry and aid in the development of more predictive models for the biological activity of this important class of compounds.

Q & A

Q. What are the key synthetic methodologies for preparing 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 3,5-dichloro-4-ethoxybenzoic acid with 4-methoxyaniline using carbodiimide-based reagents. A standard protocol includes:

- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.

- Conditions : Reaction in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen at 0–25°C for 12–24 hours.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DCC, HOBt, DMF, 0°C → RT, 24h | 75% | |

| 2 | EDC, DMAP, CH₂Cl₂, RT, 12h | 68% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at C4, methoxyphenyl at N). Key signals:

- Ethoxy group: δ ~1.4 ppm (triplet, CH₃), δ ~4.1 ppm (quartet, OCH₂).

- Aromatic protons: Split signals due to dichloro and methoxy substituents .

- IR : C=O stretch at ~1650–1680 cm⁻¹ (amide), C-O-C (ethoxy/methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (e.g., m/z 384 for C₁₆H₁₄Cl₂NO₃) .

Q. What are the primary biological activities reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related benzamides exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : IC₅₀ ~10 µM in breast cancer (MCF-7) cells via apoptosis induction .

Note : Bioactivity assays require validation using standardized protocols (e.g., MTT assay for cytotoxicity, broth microdilution for antimicrobial testing) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in coupling reactions.

- Reaction Path Screening : Tools like GRRM17 or AFIR predict intermediates and side products, reducing trial-and-error experimentation .

- Example Workflow :

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature effects. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12).

- Thermodynamic Analysis : Use van’t Hoff plots to quantify temperature-dependent solubility .

Reported Data :

| Solvent | Solubility (mg/mL, 25°C) | Reference |

|---|---|---|

| DMSO | >50 | |

| Ethanol | 12.3 ± 1.2 |

Q. What structure-activity relationships (SAR) guide its pharmacological potential?

Methodological Answer: Key substituent effects:

- Chloro Groups (3,5-positions) : Enhance lipophilicity and membrane penetration.

- Ethoxy vs. Methoxy : Ethoxy increases metabolic stability compared to methoxy .

- 4-Methoxyphenyl : Modulates receptor binding affinity (e.g., estrogen receptor antagonism) .

Q. SAR Comparison Table :

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| 3,5-Dichloro → 3,5-Dimethyl | ↓ Antimicrobial activity | |

| Ethoxy → Hydroxy | ↑ Solubility, ↓ Stability |

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

Q. What analytical methods detect degradation products under varying pH?

Methodological Answer:

- HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of ethoxy group at pH > 10).

- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH at 40°C for 48 hours .

Key Findings : - Major Degradant : 3,5-Dichloro-4-hydroxybenzoic acid (identified via m/z 205) .

Q. Table 1: Comparative Bioactivity of Benzamide Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| 3,5-Dichloro-4-ethoxy-N-(4-MeOPh) | 16 (S. aureus) | 12.5 (MCF-7) |

| 3,5-Dimethyl analog | >64 | >50 |

Q. Table 2: Computational vs. Experimental Reaction Energy Barriers

| Method | ΔG‡ (kcal/mol) | Experimental Yield |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | 22.3 | 75% |

| AFIR (GRRM17) | 24.1 | 68% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.